4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-1-3-10(4-2-9)20-11-5-6-12(13(17)7-11)14-8-21-15(18)19-14/h1-8H,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNVUUCUEXUFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=CSC(=N3)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215768 | |
| Record name | 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338756-39-1 | |
| Record name | 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338756-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride to form 2-chloro-4-(4-chlorophenoxy)-hypnone .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For example, the acylation reaction is typically carried out at temperatures ranging from 0°C to the reflux temperature of the reaction materials in the presence of a Lewis acid catalyst . This method ensures high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound with a thiazole ring, a chlorophenyl group, and a chlorophenoxy group, represented by the chemical formula C15H10Cl2N2OS. It has diverse applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It is used as an intermediate in synthesizing other complex organic compounds.
- Biology It has been studied for its potential biological activities, including antifungal and antibacterial properties.
- Medicine Research has explored its potential as a therapeutic agent due to its unique chemical structure.
- Industry It is used in producing agrochemicals, particularly fungicides.
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine has potential antibacterial, antifungal, anticancer, and anticonvulsant activities.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties and demonstrate effectiveness against various bacterial strains. The presence of electron-donating groups enhances the antibacterial activity of thiazole derivatives. Minimum Inhibitory Concentration (MIC) values for several bacterial strains are:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Chlorine atoms in the target compound may improve lipophilicity and target affinity but reduce aqueous solubility compared to methoxy or fluorine-substituted analogs .
- Heterocyclic Core Impact : Thiadiazole analogs (e.g., Compound 4c ) show superior anticonvulsant activity, possibly due to enhanced hydrogen bonding with sodium channels .
- Synthetic Yields : Nitro-substituted thiazoles achieve higher yields (e.g., 94% ) than chlorinated derivatives, likely due to nitro’s superior leaving-group properties.
Biological Activity
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and anticonvulsant activities, supported by research findings and case studies.
- IUPAC Name: 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine
- Molecular Formula: C15H11Cl2N2OS
- Molecular Weight: 302.78 g/mol
1. Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine demonstrate effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These results suggest that the presence of electron-donating groups enhances the antibacterial activity of thiazole derivatives .
2. Antifungal Activity
The compound also shows promising antifungal effects. In vitro studies have demonstrated activity against fungal strains such as Candida albicans and Fusarium oxysporum.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 to 78.23 µM |
| Fusarium oxysporum | 56.74 to 222.31 µM |
The antifungal activity is attributed to structural features that allow interaction with fungal cell membranes .
3. Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, with several compounds showing cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 (skin carcinoma) | <1.98 |
| HT29 (colon carcinoma) | <1.61 |
The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances cytotoxicity, making these compounds candidates for further development in cancer therapy .
4. Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant properties. In animal models, certain thiazole compounds have shown effectiveness in reducing seizure activity.
| Compound | Tonic Extensor Phase Elimination (%) |
|---|---|
| Compound A | 100% |
| Compound B | 80% |
These findings suggest that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .
Case Studies
Several studies have investigated the biological activities of thiazole derivatives:
- Study on Anticancer Activity: A study evaluated the cytotoxic effects of various thiazole derivatives on A-431 and HT29 cell lines, revealing that compounds with electron-withdrawing groups exhibited higher potency compared to standard drugs like doxorubicin .
- Antibacterial Screening: A comparative analysis of thiazole derivatives against Gram-positive and Gram-negative bacteria highlighted the significant antimicrobial potential of these compounds, with MIC values comparable to established antibiotics .
Q & A
Q. What are the established synthetic routes for 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
A common method involves condensation of 2-amino-4-(4-chlorophenyl)thiazole with 4-(dimethylamino)benzaldehyde in ethanol under reflux with glacial acetic acid as a catalyst. Key parameters include reaction time (2–3 hours), temperature (80–90°C), and solvent purity. Post-synthesis, slow evaporation of DMF solutions yields single crystals for structural validation . Optimization may involve substituting ethanol with polar aprotic solvents (e.g., DMF) to enhance yield or using microwave-assisted synthesis to reduce time.
Q. How is the compound structurally characterized to confirm purity and molecular identity?
X-ray crystallography is the gold standard for confirming molecular geometry, with bond angles and torsion angles (e.g., C–S–C = 88.8°) providing validation . Complementary techniques include:
Q. What analytical methods are recommended for assessing stability under varying storage conditions?
- HPLC : Monitor degradation products under accelerated stability testing (40°C/75% RH for 6 months).
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., melting point >500°C) .
- UV-Vis spectroscopy : Track absorbance shifts in solutions exposed to light or oxygen.
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Molecular docking : Simulate binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. Validate with crystal structure data from related thiazoles .
- ADMET prediction : Tools like SwissADME assess logP (~3.5) and bioavailability (Lipinski’s rule compliance) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the 4-chlorophenoxy group) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or cytotoxic activity may arise from:
- Strain-specific variability : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes .
- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) and confirm bioactivity via dose-response curves .
- Assay interference : Include controls for thiazole autofluorescence in fluorometric assays .
Q. How can the mechanism of action be elucidated for this compound in antimicrobial or anticancer studies?
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated bacterial/cancer cells.
- Enzyme inhibition assays : Target-specific screens (e.g., dihydrofolate reductase for antifolates) with IC calculations .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress induction .
Q. What strategies improve selectivity to minimize off-target effects in vivo?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-chlorophenoxy with fluorinated analogs) to enhance target binding .
- Prodrug design : Incorporate hydrolyzable esters to improve tissue-specific activation .
- Pharmacophore modeling : Align steric and electronic features with known selective inhibitors .
Methodological Considerations
Q. How should researchers design dose-ranging studies for in vivo toxicity evaluations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
